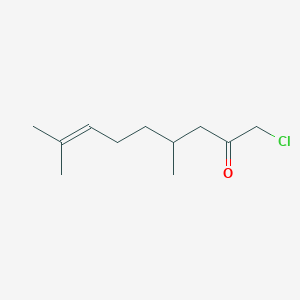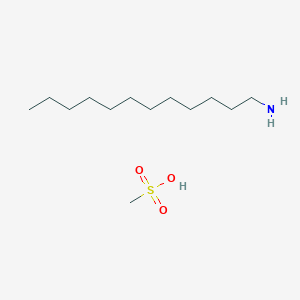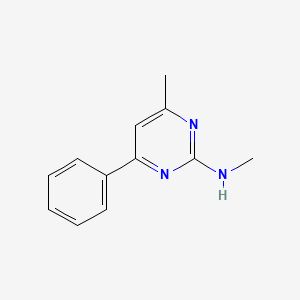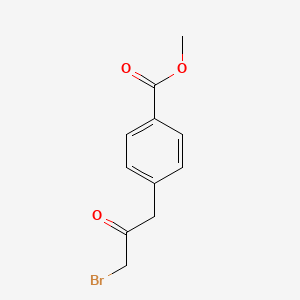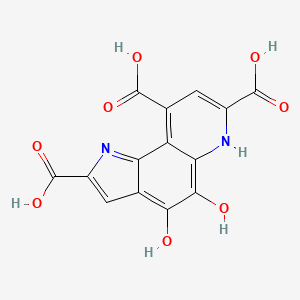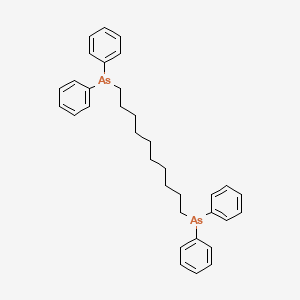
(Decane-1,10-diyl)bis(diphenylarsane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Decane-1,10-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a decane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(diphenylarsane) typically involves the reaction of decane-1,10-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions may include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(Decane-1,10-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Arsenic oxides or arsenic acids.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Wissenschaftliche Forschungsanwendungen
(Decane-1,10-diyl)bis(diphenylarsane) may have applications in several scientific fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in anticancer therapies.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (Decane-1,10-diyl)bis(diphenylarsane) would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or DNA, leading to therapeutic effects or toxicity. The molecular pathways involved would be specific to the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Phenylarsonic acid: Contains a single phenyl group and an arsenic acid moiety.
Uniqueness
(Decane-1,10-diyl)bis(diphenylarsane) is unique due to its decane backbone, which provides flexibility and potential for diverse chemical modifications. This structural feature may impart distinct physical and chemical properties compared to other organoarsenic compounds.
Eigenschaften
CAS-Nummer |
82195-47-9 |
|---|---|
Molekularformel |
C34H40As2 |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
10-diphenylarsanyldecyl(diphenyl)arsane |
InChI |
InChI=1S/C34H40As2/c1(3-5-19-29-35(31-21-11-7-12-22-31)32-23-13-8-14-24-32)2-4-6-20-30-36(33-25-15-9-16-26-33)34-27-17-10-18-28-34/h7-18,21-28H,1-6,19-20,29-30H2 |
InChI-Schlüssel |
KLHOSUJUOUOPFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](CCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


